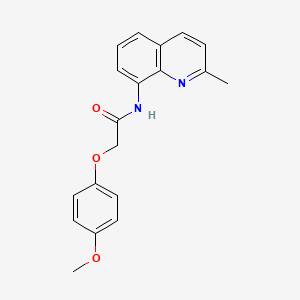![molecular formula C18H16ClN3O3 B11337264 2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11337264.png)
2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid ist eine organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenoxygruppe, einer Dimethylphenylgruppe und eines Oxadiazolrings aus, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid beinhaltet typischerweise mehrere Schritte. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung von 2-Chlorphenoxyessigsäure: Dies kann durch Reaktion von 2-Chlorphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid erreicht werden.
Synthese von 4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol: Dies beinhaltet die Cyclisierung von 3,4-Dimethylbenzohydrazid mit einem geeigneten Reagenz wie Phosphorylchlorid.
Kopplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der 2-Chlorphenoxyessigsäure mit 4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC), um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Chlorphenoxygruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,4-Dichlorphenoxy)propionsäure: Eine verwandte Verbindung mit herbiziden Eigenschaften.
2-(4-Chlorphenoxy)-2',3'-dimethylacetanilid: Eine weitere ähnliche Verbindung mit potenziellen bioaktiven Eigenschaften.
Einzigartigkeit
2-(2-Chlorphenoxy)-N-[4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamid ist aufgrund des Vorhandenseins des Oxadiazolrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C18H16ClN3O3 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-7-8-13(9-12(11)2)17-18(22-25-21-17)20-16(23)10-24-15-6-4-3-5-14(15)19/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
RUKYKAUJGWTEHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)

![N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11337187.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11337188.png)
![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337197.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)

![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11337257.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337258.png)
